molecular formula C23H24N6 B2489788 (4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine CAS No. 946321-05-7

(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine

Cat. No.: B2489788
CAS No.: 946321-05-7
M. Wt: 384.487
InChI Key: OXVSAHSLMFYOHU-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine is a complex organic compound that features a unique structure combining a pyrazolo[4,5-e]pyrimidine core with a piperidine ring and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,5-e]pyrimidine core, which is then functionalized with the piperidine and phenyl groups. Key steps include:

    Formation of the Pyrazolo[4,5-e]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Functionalization with Piperidine:

    Attachment of Phenyl Groups: The phenyl groups are typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with anticancer properties.

    Paliperidone: A pharmaceutical compound used in the treatment of schizophrenia.

    2-Bromoethylamine: A compound used in organic synthesis.

Uniqueness

(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its pyrazolo[4,5-e]pyrimidine core, combined with the piperidine and phenyl groups, provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

N-(4-methylphenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-17-10-12-18(13-11-17)25-21-20-16-24-29(19-8-4-2-5-9-19)22(20)27-23(26-21)28-14-6-3-7-15-28/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVSAHSLMFYOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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